

# A Technical Guide to the Structure and Stereochemistry of D-Erythrose-<sup>13</sup>C

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## Compound of Interest

Compound Name: (2S,3R)-2,3,4-Trihydroxybutanal-<sup>13</sup>C

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the structural and stereochemical properties of D-Erythrose and its <sup>13</sup>C-labeled isotopologues. It is intended to serve as a technical resource, detailing the molecule's chemical identity, spatial configuration, and the experimental protocols relevant to its synthesis and analysis.

## Molecular Identity and Structure

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family due to its terminal aldehyde group.<sup>[1][2]</sup> Its <sup>13</sup>C-labeled variants, such as D-Erythrose-1-<sup>13</sup>C and D-Erythrose-4-<sup>13</sup>C, are stable isotope-labeled compounds crucial for metabolic research and biomolecular NMR studies.<sup>[3][4][5]</sup> These tracers are instrumental in metabolic flux analysis and for quantifying metabolic pathways during drug development.<sup>[3][6]</sup>

## Chemical Identifiers

The fundamental properties and identifiers for D-Erythrose are summarized below. The molecular weight will vary depending on the number and position of <sup>13</sup>C isotopes.

Identifier	Value	Reference(s)
IUPAC Name	(2R,3R)-2,3,4-trihydroxybutanal	[7][8]
<sup>13</sup> C-Labeled IUPAC	(2R,3R)-2,3,4-trihydroxy(1- <sup>13</sup> C)butanal (for 1- <sup>13</sup> C)	[9]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>4</sub>	[10][11]
Molecular Weight	120.10 g/mol (unlabeled)	[10][11]
Monoisotopic Mass	120.0422587 g/mol (unlabeled)	[8][12]
CAS Number	583-50-6 (unlabeled)	[10][11]
Canonical SMILES	C(--INVALID-LINK--O">C@HO)O	[7][10][13]
InChI Key	YTBSYETUWUMLBZ-IUYQGCFVSA-N	[1][7][11]

## Stereochemistry

The stereochemistry of D-Erythrose is defined by its two chiral centers at carbons C2 and C3. [1][14] This gives rise to four possible stereoisomers.

- Configuration: The absolute configuration of D-Erythrose is (2R, 3R).[14][15]
- D/L Designation: The "D" designation is determined by the configuration of the stereocenter furthest from the aldehyde group (C3). In the Fischer projection, the hydroxyl (-OH) group on this carbon is positioned on the right side.[13][16]
- Enantiomers and Diastereomers: D-Erythrose is the enantiomer (non-superimposable mirror image) of L-Erythrose.[16] Its diastereomers, which are stereoisomers that are not mirror images, are D-Threose and L-Threose.[14][17] Specifically, D-Erythrose and D-Threose are epimers, as they differ in configuration at only one chiral center (C2).[18]

## Structural Representations

In aqueous solution, D-Erythrose exists in equilibrium between its open-chain (acyclic) form and a cyclic hemiacetal structure.<sup>[2]</sup>

## Fischer Projection (Acyclic Form)

The acyclic structure is commonly represented using a Fischer projection. For D-Erythrose, both hydroxyl groups on the chiral carbons (C2 and C3) are shown on the right side of the carbon chain.<sup>[17][19]</sup>

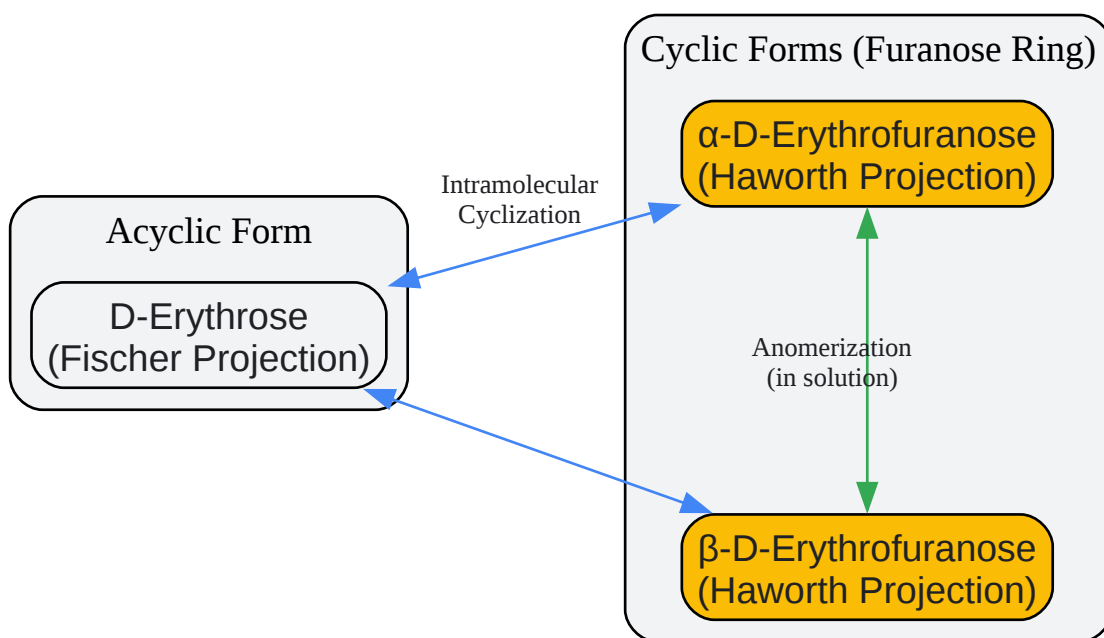
## Haworth Projection (Cyclic Form)

The cyclic form results from an intramolecular reaction where the hydroxyl group on C4 attacks the aldehyde carbonyl at C1, forming a stable five-membered ring known as a furanose.<sup>[20]</sup>

This cyclization creates a new chiral center at C1, the anomeric carbon. The two resulting anomers are designated  $\alpha$  and  $\beta$ .<sup>[21]</sup>

- $\alpha$ -D-Erythrofuranose: The anomeric -OH group is on the opposite side of the ring from the CH<sub>2</sub>OH group (C4).
- $\beta$ -D-Erythrofuranose: The anomeric -OH group is on the same side of the ring as the CH<sub>2</sub>OH group (C4).

The Haworth projection is a standard method for representing these cyclic monosaccharide structures in a simplified three-dimensional perspective.<sup>[22][23]</sup>



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Fig. 1: Equilibrium between acyclic and cyclic forms of D-Erythrose.

## Quantitative and Spectroscopic Data

Quantitative data for D-Erythrose-<sup>13</sup>C is primarily derived from spectroscopic and computational methods.

Parameter	Value / Description	Reference(s)
Molecular Weight (D-Erythrose-1- <sup>13</sup> C)	121.10 g/mol	[9]
Molecular Weight (D-Erythrose-4- <sup>13</sup> C)	121.10 g/mol	[24]
Predicted XLogP3	-2.2	[9][25]
Predicted Collision Cross Section (CCS)	[M+H] <sup>+</sup> : 122.7 Å <sup>2</sup> ; [M+Na] <sup>+</sup> : 129.2 Å <sup>2</sup>	[25]
<sup>13</sup> C NMR Spectroscopy	In a study using 80 mM d-[1- <sup>13</sup> C]-erythrose, distinct signals were observed for the hydrate, cyclic ring forms (α and β), and other related tetroses in solution over time.	[26]
Physical Form	Commercially available as a syrup or aqueous solution.	[11]

## Experimental Protocols

The synthesis and analysis of D-Erythrose and its <sup>13</sup>C-labeled isotopologues involve established organic chemistry and analytical techniques.

## Synthesis of D-Erythrose

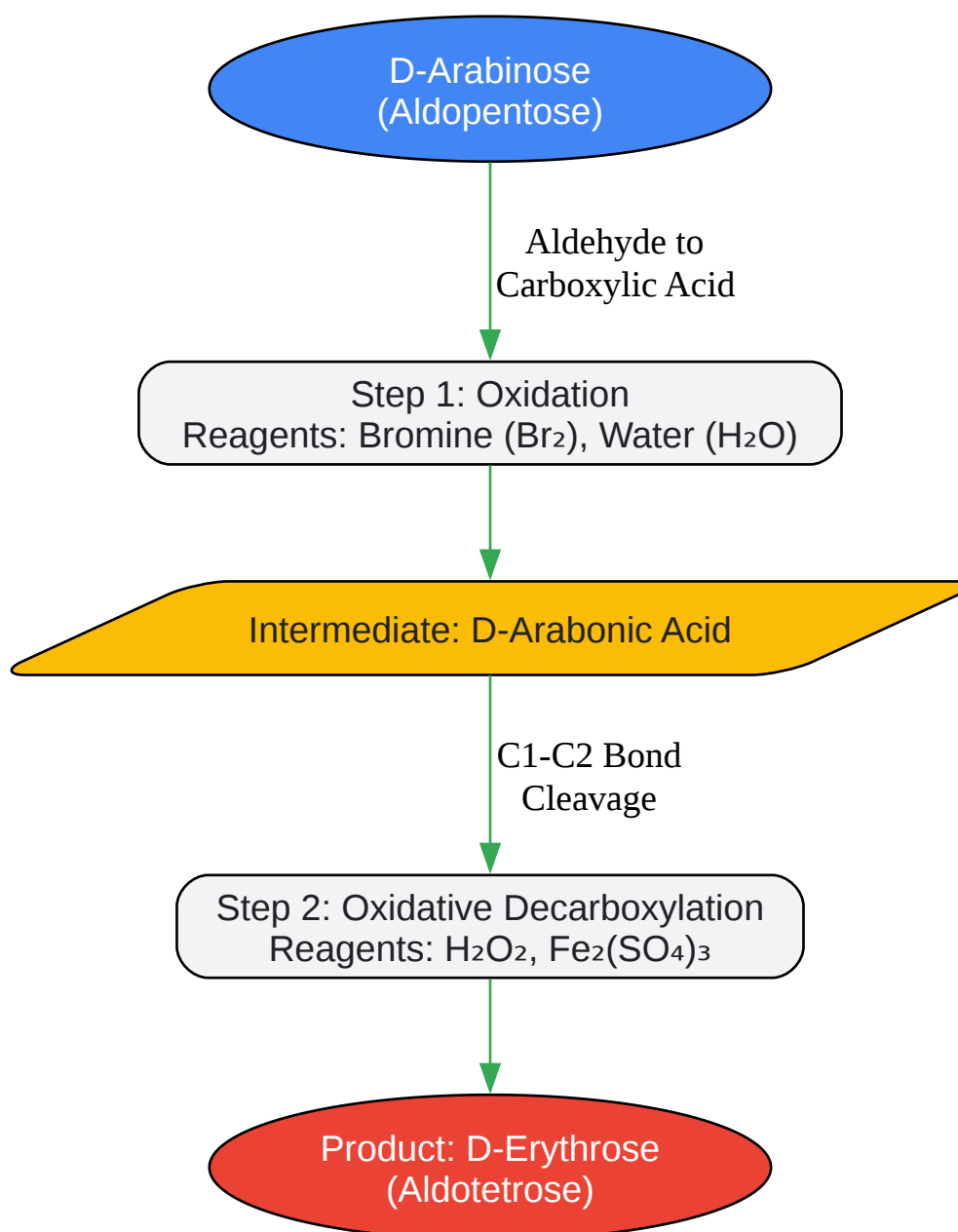
A common laboratory method for preparing D-Erythrose is the Ruff degradation of D-arabinose. This process shortens the aldose carbon chain by one carbon.[27]

Methodology: Ruff Degradation of D-Arabinose[27]

- **Oxidation of Aldehyde:** D-arabinose is treated with an aqueous solution of bromine (Br<sub>2</sub>). This selectively oxidizes the C1 aldehyde group to a carboxylic acid, forming D-arabonic acid.

- **Oxidative Decarboxylation:** The resulting D-arabonic acid is then treated with hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) and a ferric sulfate ( $\text{Fe}_2(\text{SO}_4)_3$ ) catalyst. This step cleaves the bond between C1 and C2, releasing C1 as  $\text{CO}_2$  and forming the four-carbon aldose, D-Erythrose.

The synthesis of a specifically labeled D-Erythrose- $^{13}\text{C}$  would require starting with an appropriately  $^{13}\text{C}$ -labeled precursor. Alternatively, the Kiliani-Fischer synthesis can be used to elongate a three-carbon sugar, D-glyceraldehyde, to produce a mixture of D-Erythrose and D-Threose.[28] Using  $^{13}\text{C}$ -labeled cyanide ( $\text{Na}^{13}\text{CN}$ ) in the first step of this synthesis would introduce the label at the C1 position.



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Fig. 2: Workflow for the synthesis of D-Erythrose via Ruff degradation.

## Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for verifying the structure and quantifying the incorporation of  $^{13}\text{C}$  labels in D-Erythrose.

Methodology: Analysis of  $^{13}\text{C}$  Incorporation[29]

- **Sample Preparation:** Prepare an ~800  $\mu\text{M}$  sample of the purified  $^{13}\text{C}$ -labeled D-Erythrose in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.0) containing 10%  $\text{D}_2\text{O}$  for signal locking.
- **NMR Data Acquisition:** Record spectra on a high-field NMR spectrometer (e.g., 14.1 T). Key experiments include:
  - 1D  $^{13}\text{C}$  spectra to quantify overall  $^{13}\text{C}$  incorporation.
  - 2D non-constant time  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate directly bonded protons and carbons, confirming the position of the  $^{13}\text{C}$  label.
- **Data Processing and Analysis:**
  - Process the raw data using standard NMR software (e.g., NMRPipe).
  - Analyze the processed spectra (e.g., using NMRView) to measure signal intensities.
  - For quantification, normalize the intensities of signals from the  $^{13}\text{C}$ -labeled sample against those from a fully  $^{13}\text{C}$ -enriched reference sample. The absence of  $^{13}\text{C}$ - $^{13}\text{C}$   $^1\text{J}$  coupling in selectively labeled samples confirms isotopic isolation at that position.

## Conclusion

D-Erythrose is a fundamental four-carbon monosaccharide with well-defined structural and stereochemical properties. Its  $^{13}\text{C}$ -labeled isotopologues are invaluable tools for the scientific community, particularly in the fields of metabolic engineering, biochemistry, and pharmaceutical

development. A thorough understanding of its structure, stereoisomerism, and the experimental methods used for its synthesis and analysis is essential for its effective application in advanced research.

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